Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate is a fluorinated derivative of the parent compound, methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1, C₁₂H₁₀N₂O₂, MW 214.22) .
Properties
CAS No. |
1346686-88-1 |
|---|---|
Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
methyl 5-(5-fluoropyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-4-8(5-14-6-9)11-3-2-10(13)7-15-11/h2-7H,1H3 |
InChI Key |
XYEHARMGGBUCRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:
Fluorination of Pyridine:
Coupling Reactions: The bipyridine core is formed through coupling reactions such as Suzuki, Stille, or Negishi coupling.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Substituent Effects
Fluorine, as a highly electronegative substituent, alters electron density distribution in the bipyridine ring. This impacts hydrogen bonding, solubility, and metabolic stability compared to non-fluorinated analogs. Below is a comparative analysis of key derivatives:
Table 1: Comparative Analysis of Bipyridine Carboxylate Derivatives
*Calculated based on parent structure (214.22 + 19 [F] - 1 [H] = 232.21).
Key Findings from Comparative Analysis
Electronic Effects: The 5-fluoro substituent likely induces electron withdrawal, polarizing the bipyridine ring and increasing acidity of adjacent protons. This contrasts with the bromo analog (), where bromine’s polarizability may enhance reactivity in cross-coupling reactions .
Synthetic Considerations :
- The parent compound () was synthesized via Suzuki-Miyaura cross-coupling in 55% yield using aqueous media . Fluorine’s small size may improve reaction efficiency compared to bulkier substituents like CF₃ or Br.
- Halogenated derivatives (Br, Cl) are valuable intermediates for further functionalization, whereas fluorine’s stability makes it a terminal substituent in drug design .
This contrasts with methoxy () or hydroxyl groups, which improve solubility . Hydrogen bonding: Fluorine can act as a weak hydrogen bond acceptor, influencing crystal packing and solubility patterns, as observed in Etter’s graph-set analysis () .
Biological Relevance: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic hotspots. The 5-fluoro analog may exhibit improved metabolic stability compared to non-fluorinated bipyridines, similar to 5-fluoro-PB-22 () .
Biological Activity
Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈FNO₂ and a molecular weight of approximately 232.21 g/mol. The compound features a bipyridine structure with a fluorine atom at the 5-position and a carboxylate group at the 5'-position. This configuration is believed to enhance its biological activity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 232.21 g/mol |
| Structure | Bipyridine with fluorine |
Research indicates that the fluorine substitution in this compound may enhance its interaction with biological targets, potentially improving its efficacy in therapeutic applications. Fluorinated compounds often exhibit altered metabolic pathways, which can lead to increased stability and bioavailability in biological systems .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit the proliferation of MCF-7 breast cancer cells effectively . The presence of the fluorine atom is thought to play a crucial role in this activity by affecting the compound's electronic properties and steric hindrance.
Case Studies
- Case Study on Antitumor Activity : A study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of exposure.
- Fluorine's Role in Medicinal Chemistry : Research has highlighted how fluorine substitution can enhance drug-like properties. A comparative analysis showed that similar compounds lacking fluorine did not exhibit the same level of biological activity, underscoring the importance of this modification in drug design .
Synthesis Methods
Synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : This method involves the reaction of a suitable precursor with a fluorinating agent.
- Carboxylation Reactions : Utilizing carboxylic acid derivatives allows for the introduction of the carboxylate group at the desired position on the bipyridine framework.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
